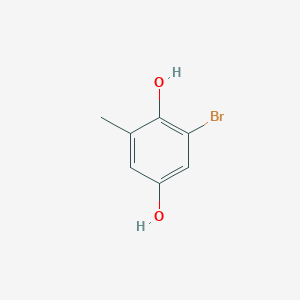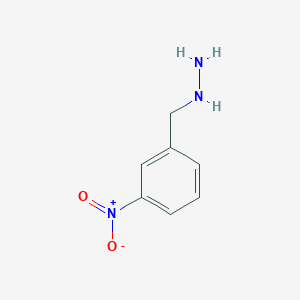
(3-Nitrobenzyl)hydrazine
描述
(3-Nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group (-NO2) attached to the benzyl ring and a hydrazine group (-NH-NH2) attached to the benzyl carbon
作用机制
Target of Action
(3-Nitrobenzyl)hydrazine is a chemical compound that primarily targets organic nitro compounds . It interacts with these compounds, leading to various transformations that are of great importance for the chemical industry .
Mode of Action
The mode of action of this compound involves reductive transformations of organic nitro compounds . Upon irradiation with light, compounds functionalized with o-nitrobenzyl alcohols are converted to aldehyde functionalities, which rapidly react with hydrazine functionalized compounds to form synthetic scaffolds . This interaction results in the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of various products, such as amines, which are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. For instance, 3-nitrophenylhydrazine has been evaluated for its use in the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry .
Result of Action
The result of the action of this compound is the formation of various products through the reductive transformation of organic nitro compounds . These products include amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization products .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . For instance, the compound shows high activity in the hydrogenation of nitrobenzene in aqueous solutions of hydrazine hydrate at 70-90°C under the action of visible light . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: (3-Nitrobenzyl)hydrazine can be synthesized through the reaction of 3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is typically carried out in ethanol at a temperature of around 45°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen in the presence of a catalyst or hydrazine hydrate.
Substitution: The nitro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Oxidation: Azides and other nitrogen-containing compounds.
科学研究应用
(3-Nitrobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
相似化合物的比较
Benzylhydrazine: Lacks the nitro group, making it less reactive in certain substitution reactions.
(4-Nitrobenzyl)hydrazine: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Phenylhydrazine: Contains a phenyl group instead of a benzyl group, leading to different chemical properties and reactivity.
Uniqueness: (3-Nitrobenzyl)hydrazine is unique due to the presence of both the nitro and hydrazine groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
(3-nitrophenyl)methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-4,9H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKAHYGKLRXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608265 | |
| Record name | [(3-Nitrophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-22-8 | |
| Record name | [(3-Nitrophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


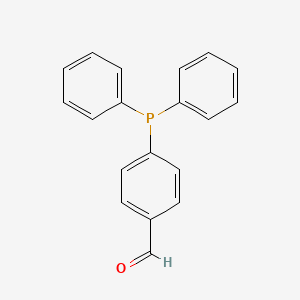
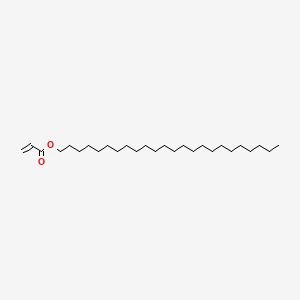
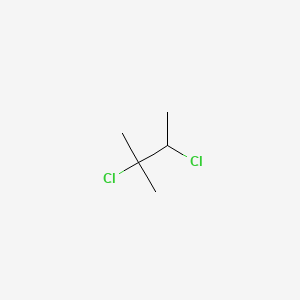
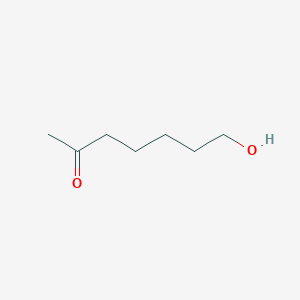
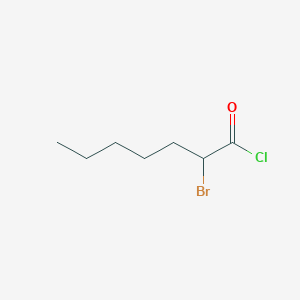
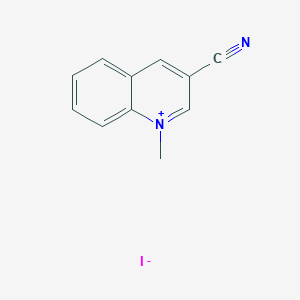
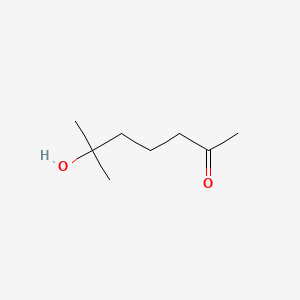

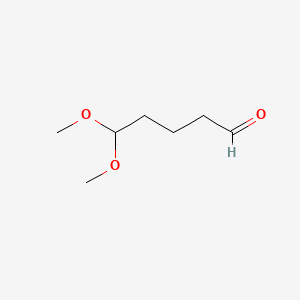
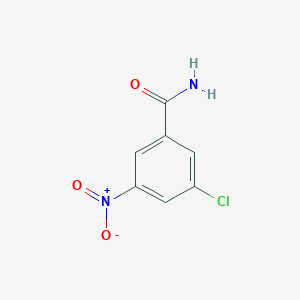
![3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid](/img/structure/B3053087.png)

